Differentiated Reactivity: Number of Halogen Handles vs. Mono-Halogenated Analog
The target compound provides three distinct halogen atoms (C1-Br, C3-Br, C6-Cl) versus the single halogen atom present in simpler in-class building blocks like 3-bromoimidazo[1,5-a]pyridine . This tri-halogenation enables up to three sequential, chemoselective cross-coupling reactions without the need for additional halogenation steps .
| Evidence Dimension | Number of reactive halogen handles for cross-coupling |
|---|---|
| Target Compound Data | 3 (two Br, one Cl) |
| Comparator Or Baseline | 3-Bromoimidazo[1,5-a]pyridine (1 halogen); Imidazo[1,5-a]pyridine (0 halogens) |
| Quantified Difference | 3-fold and infinite-fold increase in potential functionalization sites, respectively |
| Conditions | Structural analysis based on molecular formula and established reactivity of C-Br and C-Cl bonds in Pd-catalyzed reactions [1] |
Why This Matters
For synthetic chemists, a higher density of orthogonal reactive handles reduces the total number of synthetic steps required to access complex, polysubstituted target molecules, directly impacting project timelines and resource allocation.
- [1] Volpi, G., & Rabezzana, R. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry, 45(13), 5737-5743. View Source
